molecular formula C16H12F2N4O2S B2940306 N-(2,4-difluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896319-37-2

N-(2,4-difluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2940306
CAS No.: 896319-37-2
M. Wt: 362.35
InChI Key: BOCSPYFUBPRGRD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C16H12F2N4O2S and its molecular weight is 362.35. The purity is usually 95%.
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Scientific Research Applications

Pest Control Applications

  • Discovery and Characterization of Sulfoxaflor : Sulfoxaflor is a novel insecticide targeting sap-feeding pests. It exhibits broad-spectrum efficacy against many sap-feeding insect pests, including aphids, whiteflies, and hoppers, with activity levels comparable to other insecticides. Sulfoxaflor acts via the insect nicotinic receptor in a complex manner, offering a new approach for pest control without cross-resistance issues observed with neonicotinoids (Zhu et al., 2011).

Antimicrobial Applications

  • Synthesis and Evaluation of Thiazolidin-4-One Derivatives : A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized to evaluate their antimicrobial activity. These compounds showed significant in vitro antibacterial activity against various pathogens, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).

Chemical Synthesis and Characterization

  • Vibrational Spectroscopic Signatures : The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide was characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. This research provides insights into the molecular structure and potential stability conferred by stereo-electronic interactions, which could be beneficial for designing similar compounds with enhanced activity (Mary et al., 2022).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O2S/c1-9-2-5-13-20-15(21-16(24)22(13)7-9)25-8-14(23)19-12-4-3-10(17)6-11(12)18/h2-7H,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCSPYFUBPRGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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